2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol
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Overview
Description
2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol is an organic compound that features both amino and hydroxyl functional groups attached to a phenyl ring substituted with fluorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a suitable precursor, such as 3-fluoro-5-(trifluoromethyl)benzaldehyde, followed by reductive amination to introduce the amino group. The reaction conditions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride under controlled temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing the electronic properties of the molecule. This can lead to the modulation of specific biochemical pathways, resulting in desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)aniline
- 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
- 3-Amino-4-fluorobenzotrifluoride
Uniqueness
2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol is unique due to the presence of both amino and hydroxyl groups, which can participate in a wide range of chemical reactions. The trifluoromethyl group also imparts distinct electronic properties, making this compound particularly valuable in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H9F4NO |
---|---|
Molecular Weight |
223.17 g/mol |
IUPAC Name |
2-amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9F4NO/c10-7-2-5(8(14)4-15)1-6(3-7)9(11,12)13/h1-3,8,15H,4,14H2 |
InChI Key |
BMKLBPPBGVGXOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(CO)N |
Origin of Product |
United States |
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